molecular formula C10H10FN3S B13685264 2-Amino-5-(2-fluorophenethyl)-1,3,4-thiadiazole

2-Amino-5-(2-fluorophenethyl)-1,3,4-thiadiazole

Cat. No.: B13685264
M. Wt: 223.27 g/mol
InChI Key: SHQBUTBVUWNUHN-UHFFFAOYSA-N
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Description

2-Amino-5-(2-fluorophenethyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a 2-fluorophenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-fluorophenethyl)-1,3,4-thiadiazole typically involves the condensation of 2-amino-5-bromopyridine with 1,1-thiocarbonyl diimidazole to form a thiocarbonyl intermediate. This intermediate is then reacted with 2-fluorophenethylamine under controlled conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-fluorophenethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: The amino group and the fluorophenethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-5-(2-fluorophenethyl)-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-fluorophenethyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, while the thiadiazole ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

2-Amino-5-(2-fluorophenethyl)-1,3,4-thiadiazole can be compared with other thiadiazole derivatives such as:

    2-Amino-5-(2-chlorophenethyl)-1,3,4-thiadiazole: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    2-Amino-5-(2-methylphenethyl)-1,3,4-thiadiazole: Contains a methyl group, which can influence its lipophilicity and pharmacokinetic properties.

    2-Amino-5-(2-nitrophenethyl)-1,3,4-thiadiazole: The nitro group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its metabolic stability and binding interactions with biological targets.

Properties

Molecular Formula

C10H10FN3S

Molecular Weight

223.27 g/mol

IUPAC Name

5-[2-(2-fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H10FN3S/c11-8-4-2-1-3-7(8)5-6-9-13-14-10(12)15-9/h1-4H,5-6H2,(H2,12,14)

InChI Key

SHQBUTBVUWNUHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC2=NN=C(S2)N)F

Origin of Product

United States

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